molecular formula C17H16N2S5 B12579355 4,5-Bis{[2-(pyridin-2-yl)ethyl]sulfanyl}-2H-1,3-dithiole-2-thione CAS No. 284022-48-6

4,5-Bis{[2-(pyridin-2-yl)ethyl]sulfanyl}-2H-1,3-dithiole-2-thione

Cat. No.: B12579355
CAS No.: 284022-48-6
M. Wt: 408.7 g/mol
InChI Key: OVHCRZCSJAZDRI-UHFFFAOYSA-N
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Description

4,5-Bis{[2-(pyridin-2-yl)ethyl]sulfanyl}-2H-1,3-dithiole-2-thione is a complex organic compound that belongs to the class of dithiolethiones. These compounds are characterized by the presence of a dithiolethione ring, which is a five-membered ring containing two sulfur atoms and one carbonyl group. The compound also features pyridine rings, which are six-membered rings containing one nitrogen atom. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Bis{[2-(pyridin-2-yl)ethyl]sulfanyl}-2H-1,3-dithiole-2-thione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of pyridine-2-yl ethyl sulfide with a dithiolethione precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to ensure consistent product quality and to handle larger volumes of reactants .

Chemical Reactions Analysis

Types of Reactions

4,5-Bis{[2-(pyridin-2-yl)ethyl]sulfanyl}-2H-1,3-dithiole-2-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the dithiolethione ring to a dithiol ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,5-Bis{[2-(pyridin-2-yl)ethyl]sulfanyl}-2H-1,3-dithiole-2-thione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Bis{[2-(pyridin-2-yl)ethyl]sulfanyl}-2H-1,3-dithiole-2-thione involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Bis{[2-(pyridin-2-yl)ethyl]sulfanyl}-2H-1,3-dithiole-2-thione is unique due to its specific combination of dithiolethione and pyridine rings, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

284022-48-6

Molecular Formula

C17H16N2S5

Molecular Weight

408.7 g/mol

IUPAC Name

4,5-bis(2-pyridin-2-ylethylsulfanyl)-1,3-dithiole-2-thione

InChI

InChI=1S/C17H16N2S5/c20-17-23-15(21-11-7-13-5-1-3-9-18-13)16(24-17)22-12-8-14-6-2-4-10-19-14/h1-6,9-10H,7-8,11-12H2

InChI Key

OVHCRZCSJAZDRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CCSC2=C(SC(=S)S2)SCCC3=CC=CC=N3

Origin of Product

United States

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